molecular formula C13H11N3 B174813 6-(Benzylamino)pyridine-3-carbonitrile CAS No. 15871-91-7

6-(Benzylamino)pyridine-3-carbonitrile

Cat. No. B174813
Key on ui cas rn: 15871-91-7
M. Wt: 209.25 g/mol
InChI Key: WWTAXAFLJMUESZ-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Stir 6-benzylamino-nicotinonitrile (680 mg, 3.3 mmol) and 10% Pd/C (Degussa type E101) vigorously in absolute ethanol (80 mL) under hydrogen at 25 psi for 1 h. Filter the solution through Celite® and concentrate in vacuo. Purify by chromatography on silica gel eluting sequentially with 2M ammonia in methanol/dichloromethane (4:96, 9:91) to give the title compound as a white solid (320 mg, 45%). MS (ES+) m/z: 214 (M+H)+.
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pd].C(O)C>[CH2:1]([NH:8][C:9]1[N:10]=[CH:11][C:12]([CH2:13][NH2:14])=[CH:15][CH:16]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
680 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=NC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the solution through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel eluting sequentially with 2M ammonia in methanol/dichloromethane (4:96, 9:91)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=CC=C(C=N1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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